4-[3-(1-Methylethyl)aminopropyl]phenol
Description
4-[3-(1-Methylethyl)aminopropyl]phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group at the para position and a 3-(isopropylamino)propyl chain. The propyl chain is linked to an isopropylamine group (-NH-CH(CH2CH3)), conferring both hydrophilic (phenolic -OH) and lipophilic (isopropyl) properties. This structural motif is common in pharmaceuticals, particularly beta-adrenergic ligands, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[3-(propan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-10(2)13-9-3-4-11-5-7-12(14)8-6-11/h5-8,10,13-14H,3-4,9H2,1-2H3 |
InChI Key |
XBLAOXUGFASEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Prenalterol
Structure: (S)-4-[2-Hydroxy-3-((1-methylethyl)amino)propoxy]phenol . Key Differences:
- Linkage: Prenalterol has an ether-linked propanolamine chain (-O-CH2-CHOH-CH2-NH-CH(CH2CH3)), whereas 4-[3-(1-Methylethyl)aminopropyl]phenol features a direct C-linked propylamine chain (-CH2-CH2-CH2-NH-CH(CH2CH3)).
- Pharmacology: Prenalterol is a β1-adrenergic agonist due to its propanolamine backbone, which mimics endogenous catecholamines. The target compound lacks the hydroxyl group on the propyl chain, likely reducing adrenergic receptor affinity .
- Metabolism : The ether bond in Prenalterol may slow hydrolysis compared to the target compound’s amine chain, influencing metabolic stability .
Pindolol
Structure: 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol . Key Differences:
- Aromatic System: Pindolol incorporates an indole ring instead of a phenol, enhancing π-π stacking interactions with receptors.
- Activity: As a non-selective beta-blocker, pindolol’s indole moiety contributes to its inverse agonism, whereas the phenolic group in the target compound may favor antioxidant or antimicrobial properties .
3-Methyl-4-isopropylphenol
Structure: 2-Methyl-4-(1-methylethyl)phenol . Key Differences:
2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol
Structure: Features a diisopropylamino group and a phenylpropyl chain . Key Differences:
Phenol, 3-(1-methylethyl)-, methylcarbamate
Structure: Carbamate derivative with a 3-isopropylphenol core . Key Differences:
- Toxicity : Classified as a P-listed hazardous waste due to its carbamate group, which inhibits acetylcholinesterase. The target compound’s amine group poses lower acute toxicity risks .
Physicochemical and Pharmacological Comparison
| Property | This compound | Prenalterol | Pindolol | 3-Methyl-4-isopropylphenol | 3-(1-Methylethyl)phenol methylcarbamate |
|---|---|---|---|---|---|
| Molecular Weight | ~207 g/mol | 225.29 g/mol | 248.32 g/mol | 150.22 g/mol | 179.22 g/mol |
| Water Solubility | Moderate (amine enhances solubility) | High (propanol) | Moderate | Low | Low (carbamate) |
| Biological Activity | Potential adrenergic/modulator | β1-agonist | β-blocker | Antimicrobial | Acetylcholinesterase inhibitor |
| Toxicity (LD50) | Not classified | Low | Moderate | Low | High (P-listed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
